

Spectroscopic data of 1-(4-Fluorophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Fluorophenyl)-2-methylpropan-1-one

Cat. No.: B1304210

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **1-(4-Fluorophenyl)-2-methylpropan-1-one**

Introduction

1-(4-Fluorophenyl)-2-methylpropan-1-one, a halogenated aryl ketone, serves as a significant structural motif and synthetic intermediate in various fields of chemical research, including medicinal chemistry and materials science. The precise elucidation of its molecular structure is paramount for quality control, reaction monitoring, and understanding its physicochemical properties. Spectroscopic analysis provides an unambiguous confirmation of its identity and purity.

This technical guide offers a comprehensive examination of the key spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—for **1-(4-Fluorophenyl)-2-methylpropan-1-one**. As a senior application scientist, the narrative herein is structured not merely as a data repository, but as a logical workflow, explaining the causality behind the spectral features and the experimental choices made during data acquisition. This self-validating approach ensures that researchers can confidently identify and characterize this compound.

Molecular Structure and Spectroscopic Overview

The structure of **1-(4-Fluorophenyl)-2-methylpropan-1-one** presents several distinct features that are readily identifiable by various spectroscopic methods. The molecule consists of a para-substituted fluorophenyl ring connected to an isobutyryl group. This arrangement gives rise to unique signals corresponding to the aromatic protons and carbons, the carbonyl group, and the isopropyl moiety.

Caption: Molecular structure of **1-(4-Fluorophenyl)-2-methylpropan-1-one**.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the connectivity of protons within a molecule. For **1-(4-Fluorophenyl)-2-methylpropan-1-one**, the ¹H NMR spectrum provides clear, distinguishable signals for each unique proton environment.

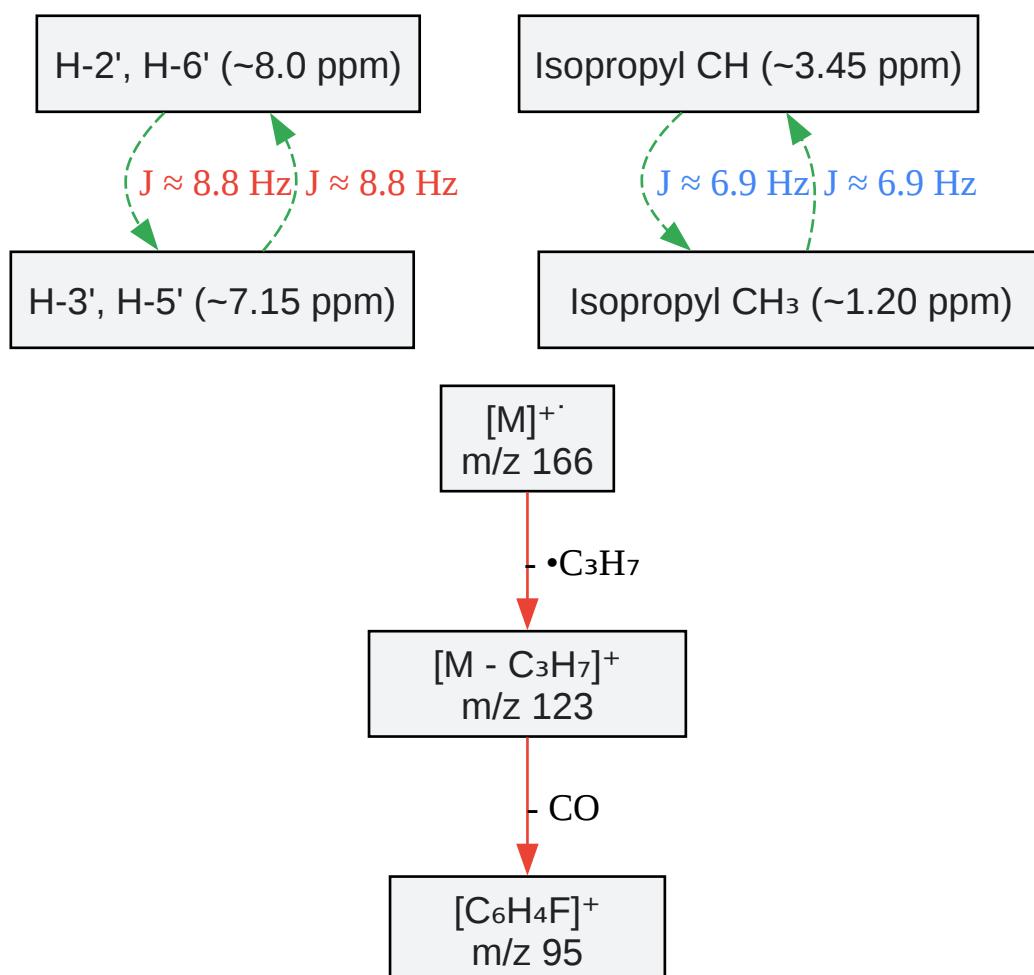
Predicted ¹H NMR Spectral Data

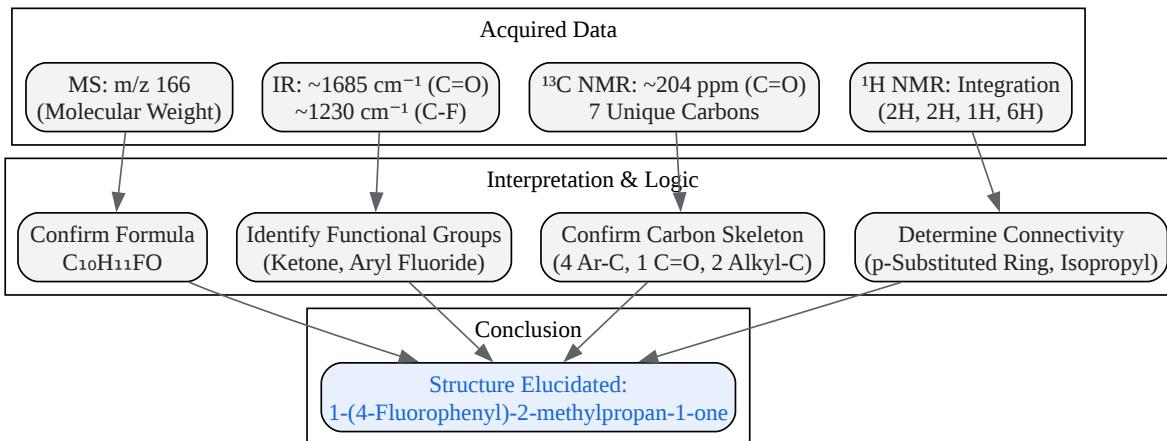
The following table summarizes the expected proton NMR signals. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.0 ppm.[1]

Protons (Assignment)	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2', H-6' (ortho to C=O)	7.95 - 8.05	Doublet of doublets (dd)	~8.8, ~5.5	2H
H-3', H-5' (ortho to F)	7.10 - 7.20	Triplet (t) or dd	~8.8	2H
H-2 (isopropyl CH)	3.40 - 3.50	Septet (sept)	~6.9	1H
H-3, H-4 (isopropyl CH ₃)	1.15 - 1.25	Doublet (d)	~6.9	6H

Experimental Protocol for ¹H NMR Acquisition

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. The choice of CDCl_3 is standard as it is chemically inert and its residual proton signal at 7.26 ppm does not typically interfere with analyte signals.[2]
- **Instrument Setup:** Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed on the sample to achieve optimal resolution and lineshape.
- **Data Acquisition:** Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Co-add 8 to 16 scans to achieve an adequate signal-to-noise ratio.
- **Data Processing:** Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the residual CDCl_3 signal to 7.26 ppm. Integrate the signals to determine the relative proton ratios.


Spectral Analysis and Interpretation


The ^1H NMR spectrum is interpreted by analyzing chemical shifts, integration values, and splitting patterns (multiplicities).

- **Aromatic Region (7.0-8.1 ppm):** The para-substitution on the phenyl ring creates an AA'BB' spin system, which often appears as two distinct multiplets.[3]
 - The protons at the H-2' and H-6' positions are adjacent to the electron-withdrawing carbonyl group, causing them to be significantly deshielded and appear downfield (~8.0 ppm). They are split by the neighboring H-3'/H-5' protons (ortho coupling, $J \approx 8.8$ Hz) and also show a smaller coupling to the fluorine atom (meta coupling, $J \approx 5.5$ Hz), resulting in a doublet of doublets.
 - The protons at the H-3' and H-5' positions are adjacent to the electron-donating fluorine atom. They are shielded relative to the H-2'/H-6' protons and appear more upfield (~7.15 ppm). They are split by the H-2'/H-6' protons (ortho coupling, $J \approx 8.8$ Hz) and the fluorine atom (ortho coupling, $J \approx 8.8$ Hz), often resulting in a pattern that approximates a triplet.

- Aliphatic Region (1.0-3.5 ppm):

- The single methine proton (H-2) of the isopropyl group is adjacent to both the deshielding carbonyl group and the six methyl protons. Its signal appears around 3.45 ppm. According to the $n+1$ rule, it is split into a septet by the six equivalent neighboring methyl protons ($6+1=7$).^[1]
- The six protons of the two methyl groups (H-3, H-4) are equivalent due to free rotation. They appear furthest upfield (~1.20 ppm) and are split into a doublet by the single methine proton ($1+1=2$).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. low/high resolution ¹H proton nmr spectrum of 2-methylpropane C₄H₁₀ (CH₃)₃CH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. rsc.org [rsc.org]
- 3. pharmacy180.com [pharmacy180.com]
- To cite this document: BenchChem. [Spectroscopic data of 1-(4-Fluorophenyl)-2-methylpropan-1-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304210#spectroscopic-data-of-1-4-fluorophenyl-2-methylpropan-1-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com